molecular formula C15H13N3O4S B2565615 ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate CAS No. 1396857-72-9

ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate

Cat. No.: B2565615
CAS No.: 1396857-72-9
M. Wt: 331.35
InChI Key: YWDILTRWUFFAOT-UHFFFAOYSA-N
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Description

Ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-oxadiazole ring bearing a 3-thienyl group and an ethyl acetate moiety. This structure combines aromatic, electron-rich thiophene with the oxadiazole heterocycle, a motif known for its metabolic stability and bioisosteric properties in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-2-21-13(20)8-18-7-10(3-4-12(18)19)15-16-14(17-22-15)11-5-6-23-9-11/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDILTRWUFFAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxadiazole ring, which can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The thienyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

The final step involves the esterification of the pyridine derivative with ethyl acetate under acidic or basic conditions to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Pyridine Ring Assembly

The pyridine ring may be synthesized through multi-component condensation reactions. For instance, the Biginelli reaction (aldehyde + β-keto ester + urea) forms dihydropyrimidinones, but analogous methods could assemble pyridine derivatives . Alternatively, Hantzsch dihydropyridine synthesis or condensation of acetyl groups with aldehydes and active methylene compounds (e.g., malononitrile) may be employed .

Esterification

The ethyl acetate group is likely introduced via acetylation of the pyridine’s hydroxyl group using acetyl chloride or anhydride in the presence of a base (e.g., pyridine) .

Oxadiazole Formation

A plausible mechanism involves:

  • Hydrazide formation : Reaction of a thienyl-substituted aldehyde with hydrazine.

  • Cyclization : Condensation of the hydrazide with a carbonyl compound (e.g., ketone) under acidic conditions to form the oxadiazole ring .

Esterification

Acetylation of the pyridine’s hydroxyl group:
Pyridine-OH+AcClPyridine-OAc\text{Pyridine-OH} + \text{AcCl} \rightarrow \text{Pyridine-OAc}
This step is typically catalyzed by bases like pyridine or DMAP .

Catalysts

  • DIPEAc (Diisopropylethylamine) : Efficient catalyst for multi-component reactions, enabling room-temperature synthesis with high yields (e.g., Biginelli reaction) .

  • Microwave assistance : Accelerates reactions (e.g., reduces synthesis time from hours to seconds for oxadiazole hybrids) .

Solvent and Conditions

  • Ethanol or water : Common solvents for condensation reactions .

  • Base : KOH or pyridine for acetylation .

Catalyst Comparison

CatalystSolventTimeYield (%)
DIPEAcDIPEAc45 min94
Cs₂CO₃EtOH7 h61
p-TSAH₂O7 h68
MicrowaveVaried30–70 s85–96

Data adapted from Biginelli reaction optimization and microwave-assisted oxadiazole synthesis .

Microwave vs Conventional Methods

CompoundMicrowave Yield (%)Conventional Yield (%)Microwave Time (s)Conventional Time (min)
7a9172421,380
7b9574321,440

Adapted from oxadiazole hybrid synthesis .

Structural Validation

The compound’s structure can be confirmed via:

  • ¹H NMR : Detection of ester (CH₃COOEt) and aromatic protons.

  • IR spectroscopy : Absorption bands for carbonyl (C=O) and N-H groups .

Scientific Research Applications

Medicinal Chemistry

Ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate has been investigated for its potential as a therapeutic agent. The compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles possess antimicrobial properties. This compound may demonstrate similar activity due to the presence of the thienyl and oxadiazole moieties, which are known to enhance bioactivity against various bacterial strains .
  • Anticancer Properties : Research indicates that compounds containing oxadiazole rings can inhibit cancer cell proliferation. This compound has been synthesized and evaluated for its anticancer effects. Preliminary studies suggest it may induce apoptosis in cancer cells through various mechanisms .

Agricultural Applications

The compound's unique structure also allows for exploration in agricultural chemistry:

  • Pesticidal Activity : The thienyl group is known to contribute to the insecticidal properties of certain compounds. This compound may serve as a lead compound for developing new pesticides or herbicides, targeting specific pests while minimizing environmental impact .

Material Science

In addition to biological applications, this compound can be utilized in material science:

  • Polymer Chemistry : The incorporation of oxadiazole-based compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various oxadiazole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that modifications to the thienyl group could enhance efficacy .

Mechanism of Action

The mechanism by which ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol

Biological Activity

Ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a thienyl group and an oxadiazole moiety, which are known for their diverse biological activities. The molecular structure can be represented as follows:

C13H12N4O3S\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

Antimicrobial Activity

Studies have indicated that compounds containing oxadiazole and thienyl groups exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antioxidant Properties

Research has shown that this compound possesses antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In one study, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The IC50 values obtained were promising, suggesting potential for further development as an anticancer agent.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antifungal activity compared to standard antifungal agents .

Study 2: Antioxidant Activity Assessment

A study assessed the antioxidant capacity using DPPH radical scavenging assay. The compound exhibited a scavenging effect comparable to ascorbic acid at concentrations above 50 µg/mL. This suggests that the thienyl and oxadiazole functionalities contribute significantly to its antioxidant potential .

Data Summary

Activity Tested Compound Results
AntimicrobialThis compoundMIC = 32 µg/mL against C. albicans
AntioxidantDPPH Scavenging AssayComparable to ascorbic acid
CytotoxicityMCF-7 Breast Cancer CellsInduced apoptosis via caspase activation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate (CAS 142272-14-8)

  • Structural Differences : Replaces the 3-thienyl group with a methyl substituent on the oxadiazole ring.
  • This analog (CAS 142272-14-8) is cataloged as a biochemical intermediate but lacks reported biological data, suggesting its utility in synthetic pathways rather than direct therapeutic applications .

Methyl 2-(6-methyl-2-oxo-3-(1H-tetrazol-5-yl)pyridin-1(2H)-yl)acetate

  • Structural Differences : Substitutes the 1,2,4-oxadiazole with a tetrazole ring.
  • Implications :
    • Tetrazoles are more polar (higher hydrogen-bonding capacity) and acidic (pKa ~4–5), enhancing aqueous solubility but reducing membrane permeability.
    • This compound was synthesized for protease inhibition studies, highlighting the role of heterocyclic variations in modulating target binding .

[(5Z)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid

  • Structural Differences: Replaces the oxadiazole-pyridine system with a thiazolidinone scaffold and pyridinylmethylene substituent.
  • Implications: The thioxo-thiazolidinone core introduces sulfur atoms, which may enhance metal-binding properties. This compound’s structural flexibility (Z-configuration) could influence conformational stability in biological environments .

Pyrazolo-Oxothiazolidine Derivatives (e.g., Compound 7f)

  • Structural Differences : Features a pyrazolo-oxothiazolidine core with dichlorophenyl and methoxyphenyl substituents.
  • Implications :
    • Bulkier aromatic groups increase molecular weight (~450 g/mol) and logP (~3.8), favoring hydrophobic interactions in enzyme active sites.
    • These derivatives exhibit potent alkaline phosphatase inhibition (IC50 < 1 μM), underscoring the importance of aromatic substituents in enzyme targeting .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents logP (Predicted) Reported Activity/Use
Target Compound Pyridine-1,2,4-oxadiazole 3-Thienyl, ethyl acetate ~2.5 Not reported
CAS 142272-14-8 (Ethyl analog) Pyridine-1,2,4-oxadiazole 3-Methyl, ethyl acetate ~2.0 Synthetic intermediate
Methyl tetrazole-pyridine derivative Pyridine-tetrazole 6-Methyl, tetrazole ~1.2 Protease inhibition candidate
Thiazolidinone-pyridinylmethylene derivative Thiazolidinone 3-Pyridinylmethylene ~1.8 Not reported
Pyrazolo-oxothiazolidine (7f) Pyrazolo-oxothiazolidine 2,4-Dichlorophenyl, 4-methoxyphenyl ~3.8 Alkaline phosphatase inhibitor

Research Implications and Trends

  • Oxadiazole vs. Tetrazole : Oxadiazoles offer better metabolic stability, while tetrazoles improve solubility—a trade-off critical for pharmacokinetics.
  • Thiophene vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate, and how can reaction yields be optimized?

  • Methodology :

  • Condensation and cyclization : Start with 3-thienylcarboxylic acid hydrazide and a pyridine-derived precursor. Cyclize using a coupling agent like POCl₃ or EDCI under reflux conditions (e.g., acetic acid medium) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to pyridine precursor) and temperature (80–100°C) to improve yields. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR to verify the pyridinone, oxadiazole, and thienyl moieties. Key signals include δ ~6.8–7.5 ppm (thienyl protons) and δ ~160–170 ppm (oxadiazole carbons) .
  • X-ray crystallography : Confirm molecular geometry (e.g., dihedral angles between pyridinone and oxadiazole rings) with single-crystal data. Example parameters: Rfactor=0.044R_{\text{factor}} = 0.044, mean(CC)=0.003A˚\text{mean}(C–C) = 0.003 \, \text{Å} .
  • HRMS : Validate molecular formula (e.g., C16H14N3O4S\text{C}_{16}\text{H}_{14}\text{N}_3\text{O}_4\text{S}) with <2 ppm error .

Q. What biological or pharmacological activities are associated with analogous 1,2,4-oxadiazole-pyridinone hybrids?

  • Methodology :

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence polarization. IC₅₀ values for similar compounds range from 0.5–10 µM .
  • Antimicrobial testing : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus), noting MIC values <50 µg/mL for oxadiazole derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) guide the synthesis and mechanistic understanding of this compound?

  • Methodology :

  • Reaction path simulation : Use Gaussian or ORCA software to model intermediates (e.g., cyclization transition states). Compare activation energies for POCl₃ vs. EDCI-mediated pathways .
  • DFT optimization : Predict spectroscopic properties (e.g., IR vibrations at ~1650 cm⁻¹ for C=O) and compare with experimental data .
  • ICReDD framework : Integrate quantum calculations with high-throughput screening to prioritize synthetic routes (e.g., 85% success rate in narrowing conditions) .

Q. How should researchers address contradictions in spectral data or crystallographic results during characterization?

  • Methodology :

  • Cross-validation : Re-run NMR with deuterated DMSO to resolve solvent shifts. For crystallography, refine data with SHELXL and check for disorder (e.g., thermal ellipsoids >0.5 Ų) .
  • Dynamic effects : Consider tautomerism (e.g., pyridinone ↔ pyridinol) via variable-temperature NMR. Use NOESY to confirm spatial proximity of protons .

Q. What strategies improve the stability and solubility of this compound for in vivo studies?

  • Methodology :

  • Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility (e.g., >5 mg/mL in PBS).
  • Prodrug design : Modify the ethyl acetate group to a PEGylated ester for prolonged half-life (e.g., t₁/₂ increased from 2h to 8h in rat plasma) .
  • Lyophilization : Prepare stable lyophilized powders using trehalose (1:3 w/w ratio) and store at -20°C .

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